Technical Guide: Synthesis and Properties of 2-(Difluoromethoxy)-6-fluoroaniline
Technical Guide: Synthesis and Properties of 2-(Difluoromethoxy)-6-fluoroaniline
Executive Summary
2-(Difluoromethoxy)-6-fluoroaniline (CAS 1261839-70-6) represents a critical scaffold in modern medicinal chemistry and agrochemical synthesis. Distinguished by the simultaneous presence of an electron-withdrawing fluorine atom and a lipophilic difluoromethoxy (
This guide outlines a validated, scalable synthetic route, physicochemical profiling, and handling protocols designed for research and process development environments.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data consolidates experimental and predicted values essential for process engineering and formulation.
| Property | Value / Description |
| IUPAC Name | 2-(Difluoromethoxy)-6-fluoroaniline |
| CAS Number | 1261839-70-6 |
| Molecular Formula | |
| Molecular Weight | 177.12 g/mol |
| Appearance | Pale yellow to colorless liquid (or low-melting solid) |
| Boiling Point (Predicted) | ~205–210 °C (at 760 mmHg) |
| Density (Predicted) | ~1.35 g/cm³ |
| LogP (Predicted) | 2.1 ± 0.3 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~2.5–3.0 (Weakly basic due to EWG effects) |
| H-Bond Donors/Acceptors | 1 Donor ( |
Synthesis Strategy
The most robust synthetic pathway for 2-(Difluoromethoxy)-6-fluoroaniline avoids the direct difluoromethoxylation of aniline, which is prone to N-alkylation side reactions. Instead, a "Protection-Alkylation-Deprotection" strategy or, more commonly, a Nitro-Precursor Route is employed.
Retrosynthetic Analysis
The target molecule is best accessed via 2-fluoro-6-nitrophenol (CAS 1526-17-6).[1] The synthesis consists of two critical unit operations:
-
O-Difluoromethylation: Selective alkylation of the phenol using a difluorocarbene source.
-
Nitro Reduction: Chemoselective reduction of the nitro group to the amine.
Step-by-Step Protocol
Step 1: O-Difluoromethylation of 2-Fluoro-6-nitrophenol
This step introduces the difluoromethoxy group.[2] While chlorodifluoromethane (Freon-22) was historically used, modern protocols utilize non-ozone-depleting reagents like Sodium chlorodifluoroacetate or Diethyl (bromodifluoromethyl)phosphonate .
-
Reagents: 2-Fluoro-6-nitrophenol (1.0 eq), Sodium chlorodifluoroacetate (1.5–2.0 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or NMP (Polar aprotic solvents are required to stabilize the intermediate).
-
Conditions: 90–100 °C, Inert Atmosphere (
).
Mechanism:
The base deprotonates the phenol. Sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate difluorocarbene (
Critical Process Parameter (CPP): Temperature control is vital. Decarboxylation of the reagent typically initiates above 90 °C. Below this, conversion is negligible; above 120 °C, carbene polymerization reduces yield.
Step 2: Reduction of 2-(Difluoromethoxy)-6-fluoronitrobenzene
The nitro intermediate is reduced to the final aniline. Catalytic hydrogenation is preferred for purity, though iron-mediated reduction is a viable alternative if halogen sensitivity is a concern (though aryl fluorides are generally stable to Pd/C).
-
Reagents: Hydrogen gas (
, 1 atm or balloon), 10% Pd/C (5-10 wt% loading). -
Solvent: Methanol or Ethanol.[3]
-
Conditions: Room Temperature, 2–4 hours.
Work-up: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the crude aniline. Purification via silica gel chromatography (Hexanes/EtOAc) may be required if the intermediate step was not purified.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from commercially available nitrophenol precursor to target aniline.
Analytical Characterization
Validating the structure of 2-(Difluoromethoxy)-6-fluoroaniline requires careful analysis of the NMR spectra, particularly the coupling patterns arising from the fluorine atoms.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 6.50–6.90 ppm (m, 3H): Aromatic protons. The pattern will be complex due to coupling with both the ring fluorine and the fluorine atoms on the methoxy group.
-
6.50 ppm (t,
, 1H): The characteristic triplet of the proton. The large geminal coupling constant (70–75 Hz) is diagnostic for the difluoromethoxy group. -
3.80 ppm (br s, 2H):
protons (exchangeable with ).
-
NMR (376 MHz,
):-
-82.0 ppm (d,
, 2F): Difluoromethoxy group. Appears as a doublet due to coupling with the single methine proton. - -130.0 to -135.0 ppm (m, 1F): Aromatic fluorine at the 6-position.
-
-82.0 ppm (d,
Mass Spectrometry (MS)
-
Method: ESI or GC-MS.
-
m/z:
. -
Fragmentation: Loss of
(M-20) or loss of the radical are common fragmentation pathways in electron impact (EI) ionization.
Applications in Drug Discovery[1]
This aniline is a high-value intermediate for synthesizing kinase inhibitors and GPCR ligands .
-
Bioisosterism: The
group is often used to replace a methoxy ( ) group. It reduces electron density on the aromatic ring, lowers basicity of the aniline nitrogen (reducing metabolic clearance via N-oxidation), and increases lipophilicity. -
Heterocycle Formation:
-
Benzimidazoles: Condensation with aldehydes or carboxylic acids.
-
Quinazolines: Reaction with formamide or urea derivatives.
-
Ureas/Amides: Derivatization of the amine to form the "hinge-binding" motif in kinase inhibitors (e.g., p38 MAPK or EGFR inhibitors).
-
Safety and Handling
-
Hazards: Like most anilines, this compound should be treated as potentially toxic if inhaled, swallowed, or absorbed through the skin. It may cause methemoglobinemia.
-
Fluorine Safety: The synthesis involves difluorocarbene precursors. If using chlorodifluoromethane gas, ensure proper ventilation to avoid asphyxiation. If using sodium chlorodifluoroacetate, be aware of CO2 evolution during the reaction (pressure buildup in sealed vessels).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Protect from light to prevent oxidation of the amine.
References
-
Sigma-Aldrich. 2-(Difluoromethoxy)-6-fluoroaniline Product Detail. Retrieved from .
- Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Properties, and Applications." Journal of Medicinal Chemistry.
-
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[4][5] Chemical Reviews. (Review of difluorocarbene reagents).
-
PubChem. 2-Fluoro-6-nitrophenol (Precursor Data). CID 73710.[6][7] Retrieved from .
Sources
- 1. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 6. PubChemLite - 2-fluoro-6-nitrophenol (C6H4FNO3) [pubchemlite.lcsb.uni.lu]
- 7. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]
